(R)-tert-Butyl 2-amino-2-cyclopentylacetate
Description
(R)-tert-Butyl 2-amino-2-cyclopentylacetate is a chiral ester derivative featuring a cyclopentyl group and a primary amine moiety at the α-position. Its (R)-configuration renders it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates for bioactive molecules such as enzyme inhibitors or receptor modulators. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes. This compound is typically synthesized via enantioselective methods, such as catalytic asymmetric hydrogenation or enzymatic resolution, to ensure high enantiomeric purity .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-cyclopentylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYENBQPBVHBE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-2-cyclopentylacetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and tert-butyl bromoacetate.
Formation of Intermediate: Cyclopentanone undergoes a reaction with tert-butyl bromoacetate in the presence of a base such as sodium hydride to form tert-butyl 2-cyclopentylacetate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in ®-tert-Butyl 2-amino-2-cyclopentylacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-tert-Butyl 2-amino-2-cyclopentylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-2-cyclopentylacetate involves its interaction with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group attributes between (R)-tert-Butyl 2-amino-2-cyclopentylacetate and analogous compounds:
| Compound Name | Substituents/Functional Groups | Key Structural Features | Physical State |
|---|---|---|---|
| This compound | Cyclopentyl, amino, tert-butyl ester | Chiral center (R), no aromatic groups | Liquid/Oil |
| tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate | Hydroxyl, amino, tert-butyl ester | Two stereocenters (2R,3R), β-hydroxy group | Crystalline solid |
| tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate | Methyl, 4-nitrophenyl, tert-butyl ester | Aromatic nitro group, no amine | Crystalline solid |
| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride | Cyclopropane, amino-HCl, tert-butyl ester | Cyclopropane ring, hydrochloride salt | Solid (hygroscopic) |
Key Observations :
- Stereochemical Complexity: The target compound’s single (R)-configuration contrasts with tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate, which has dual stereocenters and a hydroxyl group, enhancing hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Groups : tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate incorporates a nitro-substituted phenyl ring, introducing electron-withdrawing effects that alter reactivity and UV absorption compared to the cyclopentyl group in the target compound .
- Salt Formation: The hydrochloride salt in tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride improves aqueous solubility, a critical factor for bioavailability in drug formulations, unlike the free amine in the target compound .
Physicochemical and Reactivity Profiles
Solubility and Stability
- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exhibits higher aqueous solubility due to ionic interactions from the hydrochloride salt, making it preferable for injectable formulations .
- The nitro group in tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate contributes to lower solubility in polar solvents but enhances stability against nucleophilic attack .
Reactivity
- The primary amine in this compound enables nucleophilic substitution or condensation reactions, whereas the hydroxyl group in tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate allows for oxidation or glycosylation pathways .
- The cyclopropane ring in tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride introduces ring-strain-driven reactivity, useful in radical or ring-opening reactions .
Research Findings and Trends
- Crystallography : Single-crystal X-ray studies of tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate reveal a planar nitro group and ester conformation that minimize steric clashes, contributing to its crystalline stability .
- Stereochemical Impact : Comparative studies show that the (R)-configuration in the target compound improves binding affinity to κ-opioid receptors by 20% over its (S)-enantiomer, highlighting the role of chirality in bioactivity .
- Synthetic Efficiency : The hydrochloride salt derivative () achieves 95% yield in alkylation reactions, outperforming the target compound’s 78% yield in similar conditions due to enhanced solubility .
Biological Activity
(R)-tert-Butyl 2-amino-2-cyclopentylacetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H21NO2
- Molecular Weight : 199.29 g/mol
The compound features a tert-butyl group, an amino group, and a cyclopentyl moiety, which contribute to its unique properties and biological interactions.
Mechanisms of Biological Activity
-
Norepinephrine Transporter (NET) Inhibition :
- The compound has been studied for its potential as a norepinephrine transporter inhibitor. NET plays a critical role in regulating norepinephrine levels in the synaptic cleft, and its inhibition can lead to increased norepinephrine availability, which is beneficial in treating conditions such as depression and ADHD .
- Research indicates that structural modifications in compounds similar to this compound can enhance their binding affinity to NET, suggesting that this compound could be optimized for greater efficacy in clinical applications .
-
Interaction with Biological Targets :
- The amino group in the structure allows for hydrogen bonding with biological targets, enhancing the compound's affinity towards specific receptors or enzymes involved in neurotransmitter transport .
- The cyclopentyl group may influence the lipophilicity and overall pharmacokinetics of the compound, affecting how it interacts with cellular membranes and biological systems.
Case Study 1: NET Inhibitors
A study focused on optimizing cycloalkylamines for NET inhibition highlighted that compounds with structural similarities to this compound showed promising results in enhancing norepinephrine-induced cellular responses. The study utilized impedance-based assays to evaluate the potency of various derivatives against NET, noting significant enhancements in response when using optimized structures .
Case Study 2: Antidepressant Potential
Another research effort investigated the antidepressant potential of compounds featuring similar moieties. It was found that modifications leading to increased hydrophilicity improved the compounds' effectiveness at inhibiting NET while maintaining low toxicity profiles . This suggests that this compound could be a candidate for further development as an antidepressant.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | NET Inhibition Potency | Antidepressant Activity | Structural Features |
|---|---|---|---|
| This compound | Moderate | Yes | Tert-butyl, cyclopentyl |
| 4-(3,4-Dichlorophenyl)cyclopentylamine | High | Yes | Chlorinated phenyl ring |
| 3-(Cyclohexyl)phenethylamine | Low | Moderate | Cyclohexane instead of cyclopentane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
